cis-5,8,11-Eicosatrienoic acid methyl ester

Catalog No.
S1509329
CAS No.
14602-39-2
M.F
C21H36O2
M. Wt
320.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-5,8,11-Eicosatrienoic acid methyl ester

CAS Number

14602-39-2

Product Name

cis-5,8,11-Eicosatrienoic acid methyl ester

IUPAC Name

methyl (5Z,8Z,11Z)-icosa-5,8,11-trienoate

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3/b11-10-,14-13-,17-16-

InChI Key

AESHPAQQBZWZMS-NWFXIAEYSA-N

SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC

Synonyms

Mead Acid methyl ester

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC

Biological Activity:

cis-5,8,11-Eicosatrienoic acid methyl ester (cis-5,8,11-Eicosatrienoate or EPA methyl ester), is a fatty acid methyl ester derived from eicosapentaenoic acid (EPA), a type of omega-3 polyunsaturated fatty acid. Studies suggest that EPA may possess various biological activities, including:

  • Anti-inflammatory effects: Research indicates that EPA might play a role in regulating inflammation, potentially offering benefits in conditions like arthritis, asthma, and inflammatory bowel disease .
  • Cardiovascular effects: Studies suggest EPA may contribute to cardiovascular health by potentially lowering blood pressure and triglycerides, while also reducing the risk of blood clotting .
  • Neuroprotective effects: Emerging research suggests EPA may have neuroprotective properties, potentially impacting cognitive function and neurodegenerative diseases .

Research Applications:

cis-5,8,11-Eicosatrienoic acid methyl ester serves as a research tool to investigate the potential benefits of EPA in various contexts:

  • In vitro studies: Researchers employ cis-5,8,11-Eicosatrienoic acid methyl ester to study the effects of EPA on cellular processes, including its influence on inflammation, cell signaling, and gene expression .
  • Animal models: Scientists utilize cis-5,8,11-Eicosatrienoic acid methyl ester in animal models to assess the potential therapeutic effects of EPA in various disease conditions, such as cardiovascular disease, neurodegenerative disorders, and inflammatory diseases .
  • Clinical trials: While cis-5,8,11-Eicosatrienoic acid methyl ester itself is not typically used as a therapeutic agent, it serves as a reference compound in clinical trials investigating the efficacy and safety of EPA supplements or derived medications in various human health conditions .

Future Directions:

Ongoing research continues to explore the potential therapeutic applications of EPA, with cis-5,8,11-Eicosatrienoic acid methyl ester likely remaining a valuable research tool in these endeavors. Future research directions may involve:

  • Investigating the precise mechanisms by which EPA exerts its biological effects.
  • Evaluating the effectiveness of EPA in targeted clinical trials for specific health conditions.
  • Developing novel formulations or delivery methods to optimize the therapeutic potential of EPA.

EMA is a fatty acid derivative obtained by converting cis-5,8,11-eicosatrienoic acid (ETE) into its methyl ester form. ETE is a polyunsaturated fatty acid (PUFA) with three double bonds in a cis configuration at positions 5, 8, and 11 of a 20-carbon chain []. EMA serves as a standard for analyzing ETE and other fatty acids after they have undergone transesterification, a process that converts them into methyl esters for easier identification and quantification using gas chromatography (GC) [, ].


Molecular Structure Analysis

EMA has a long, straight hydrocarbon chain with a carboxyl group (COOH) at one end. Three double bonds (C=C) exist within the chain, all in the cis configuration, meaning the hydrogen atoms on both carbons of each double bond are on the same side of the molecule []. A methyl group (CH3) is attached to the carboxyl group via an ester linkage (COOCH3). This structure is essential for EMA's role as a standard in fatty acid analysis, as it shares the same carbon skeleton and double bond configuration as ETE, but with the methyl ester group facilitating GC detection [].


Chemical Reactions Analysis

The primary reaction involving EMA is its formation through transesterification. Here's the balanced equation for this reaction using ETE and methanol (CH3OH) as reactants:

C20H34COOH (ETE) + CH3OH --> C21H36O2 (EMA) + CH3COOH (acetic acid) []

Physical And Chemical Properties Analysis

  • Molecular Formula: C21H36O2 []
  • Molecular Weight: 320.5 g/mol []
  • Physical Appearance: Colorless to light yellow oil []
  • Melting Point: Not readily available
  • Boiling Point: Not readily available
  • Solubility: Soluble in organic solvents like methanol, ethanol, chloroform, and hexane []
  • Stability: Relatively stable under inert atmosphere and cool temperatures, but susceptible to oxidation and hydrolysis over time []

Mechanism of Action (Not Applicable)

EMA does not have a direct biological function. It serves as a tool for scientists to identify and quantify ETE and other fatty acids through gas chromatography.

  • Flammability: Likely flammable based on its hydrocarbon chain structure [].
  • Toxicity: Data on specific toxicity is limited. However, as a fatty acid derivative, EMA is generally expected to have low to moderate toxicity [].
  • Handling Precautions: Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

XLogP3

7.3

Appearance

Unit:1mg/ml, 1mlSolvent:hexanePurity:90%Physical liquid

UNII

8Y3T4RA34E

Wikipedia

(5Z,8Z,11Z)-methyl 5,8,11-eicosatrienoate

Dates

Modify: 2023-08-15
1. H. Kawashima et al. “Production of 5,8,11-Eicosatrienoic Acid (Mead Acid) by a D6 Desaturation Activity-Enhanced Mutant Derived from a D12Desaturase-Defective Mutant of an Arachidonic Acid-Producing Fungus, Mortierella alpina 1S-4” Applied and Environmental Microbiology, Vol. 63(5) pp.1820-1825, 19972. T. Hamazaki et al. “The Depressive Effects of 5,8,11-Eicosatrienoic Acid (20:3n-9) on Osteoblasts” Lipids, Vol. 44 pp. 97-102, 20093. M. Lagarde et al. “Potentiating Effect of 5,8,11-Eicosatrienoic Acid on Human Platelet Aggregation” Lipids, Vol. 18(4) pp. 291-294, 1983

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